molecular formula B3F3S3 B14365050 2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane CAS No. 91998-69-5

2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane

Katalognummer: B14365050
CAS-Nummer: 91998-69-5
Molekulargewicht: 185.6 g/mol
InChI-Schlüssel: MAPFFUNWWSABNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane is a chemical compound with the molecular formula B₃F₃H₃N₃. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane typically involves the reaction of B-trichloroborazine with antimony trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other substituents. .

Wissenschaftliche Forschungsanwendungen

2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane involves its interaction with molecular targets through its fluorine and boron atoms. These interactions can lead to the formation of stable complexes, influencing various chemical and biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of fluorine and boron atoms, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

91998-69-5

Molekularformel

B3F3S3

Molekulargewicht

185.6 g/mol

IUPAC-Name

2,4,6-trifluoro-1,3,5,2,4,6-trithiatriborinane

InChI

InChI=1S/B3F3S3/c4-1-7-2(5)9-3(6)8-1

InChI-Schlüssel

MAPFFUNWWSABNN-UHFFFAOYSA-N

Kanonische SMILES

B1(SB(SB(S1)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.